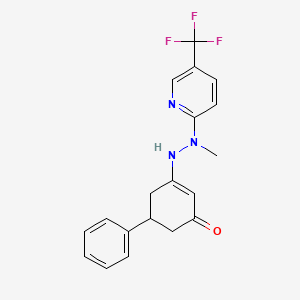

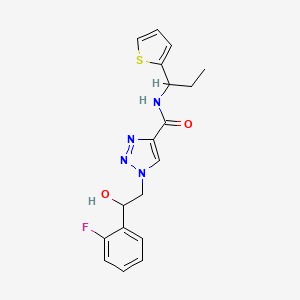

3-((Methyl(5-(trifluoromethyl)(2-pyridyl))amino)amino)-5-phenylcyclohex-2-EN-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

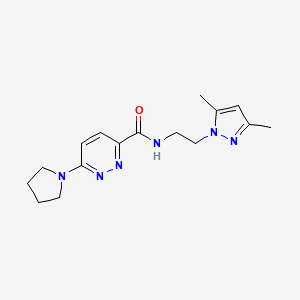

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the Suzuki-Miyaura cross-coupling reaction could potentially be used to form the carbon-carbon bonds. This reaction is widely used in organic chemistry to couple two different organic molecules together .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The presence of the trifluoromethyl group could introduce interesting electronic effects, as fluorine is highly electronegative. The pyridyl ring is a common structural motif in many biologically active compounds .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

The compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling reactions . SM cross-coupling is a widely applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Pyrazolo[1,5-a]pyrimidines

Derivatives of 3- or 5-amino pyrazole, such as the compound , are often used as starting materials for the synthesis of condensed heterocycles, including pyrazolo[1,5-a]pyrimidines . These are privileged motifs that have attracted interest for many years and are extensively reviewed .

Cyclocondensation Reactions

The compound could potentially be used in cyclocondensation reactions . These reactions are a type of chemical reaction where a small molecule, usually water, is eliminated from the reaction as the product is formed .

Development of CGRP Receptor Antagonists

The compound could potentially be used in the development of calcitonin gene-related peptide (CGRP) receptor antagonists . CGRP is a neurotransmitter and its receptor antagonists are used in the treatment of migraines .

Development of Trifluoromethylpyridines

The compound could potentially be used in the development of trifluoromethylpyridines . Trifluoromethylpyridines are a class of compounds that have found wide application in medicinal chemistry due to their unique physicochemical properties .

Development of New Heterocyclic Systems

The compound could potentially be used in the development of new heterocyclic systems . Heterocyclic compounds are of great interest in organic chemistry and medicinal chemistry, and the ability to develop new systems could lead to the discovery of new drugs and materials .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-[2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-5-phenylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O/c1-25(18-8-7-15(12-23-18)19(20,21)22)24-16-9-14(10-17(26)11-16)13-5-3-2-4-6-13/h2-8,11-12,14,24H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRSANMVLSEPGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC=C(C=C1)C(F)(F)F)NC2=CC(=O)CC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide](/img/structure/B2751401.png)

![4-{[(Tert-butoxy)carbonyl]amino}-2,2,6,6-tetramethyloxane-4-carboxylic acid](/img/structure/B2751402.png)

![2-[3-(Difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]ethanol](/img/structure/B2751409.png)

![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)propanamide](/img/structure/B2751411.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide](/img/structure/B2751414.png)

![3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL](/img/structure/B2751417.png)